Agaric acid is a natural product found in Ischnoderma benzoinum with data available.
Agaric acid
CAS No.: 666-99-9
Cat. No.: VC0517509
Molecular Formula: C22H40O7
Molecular Weight: 416.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 666-99-9 |
---|---|
Molecular Formula | C22H40O7 |
Molecular Weight | 416.5 g/mol |
IUPAC Name | 2-hydroxynonadecane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28) |
Standard InChI Key | HZLCGUXUOFWCCN-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES | CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Agaric acid is structurally characterized by a long hydrocarbon chain (16 carbons) and three carboxylic acid groups at one terminal end, forming a tribasic fatty acid derivative . Its amphipathic nature arises from the polar carboxyl/hydroxyl groups and nonpolar alkyl chain, conferring limited water solubility but moderate solubility in dimethyl sulfoxide (DMSO) .
Table 1: Key Physicochemical Properties of Agaric Acid
Property | Value | Source |
---|---|---|
Molecular Weight | 416.55 g/mol | |
Melting Point | 140–142°C (dec.) | |
Density | 1.0867 g/cm³ (estimated) | |
Solubility in DMSO | 125 mg/mL (300.08 mM) | |
pKa | 2.93 (predicted) | |
LogP (XLogP3-AA) | 6.5 |
The compound crystallizes as pale beige microcrystals and exhibits stability under inert storage conditions (-20°C) . Its tribasic nature allows for three successive deprotonation events, analogous to citric acid .
Biosynthesis and Natural Sources
Agaric acid is biosynthesized in basidiomycete fungi, particularly species within the Polyporaceae family. While the exact pathway remains unelucidated, isotopic labeling studies suggest a citrate-based elongation mechanism involving fatty acid synthases . The compound accumulates in fungal fruiting bodies, with extraction typically performed via ethanol or methanol maceration followed by chromatographic purification .
Pharmacological Effects and Mechanisms of Action
Mitochondrial Permeability Transition (MPT) Induction
Agaric acid is a potent inducer of mitochondrial permeability transition (MPT), a process linked to apoptotic signaling. It binds to the adenine nucleotide translocase (ANT), a key component of the mitochondrial permeability transition pore (mPTP), facilitating Ca²⁺ efflux, depolarization of the transmembrane potential (ΔΨ), and mitochondrial swelling . This activity is concentration-dependent, with EC₅₀ values in the micromolar range .
Table 2: Effects of Agaric Acid on Mitochondrial Parameters
Lipid Metabolism Modulation
Agaric acid inhibits sterol synthesis by reducing citrate availability for acetyl-CoA carboxylase activation, thereby regulating fatty acid biosynthesis . This property has been exploited in studies exploring its antiperspirant and anti-hyperlipidemic effects .
Cytotoxic and Proinflammatory Activity
Recent studies demonstrate concentration-dependent cytotoxicity in cancer cell lines (IC₅₀: 25–50 μM), likely mediated through ROS overproduction and DNA damage . Paradoxically, agaric acid potentiates IL-8 secretion in microglial cells when co-administered with poly(I:C), suggesting immunomodulatory roles .
Applications in Research and Medicine
Experimental Uses
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MPT Studies: Standard tool for investigating mPTP dynamics .
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Lipid Metabolism Research: Used to probe citrate-dependent enzymatic pathways .
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Neuroinflammation Models: Modulates microglial responses to viral RNA analogs .
Supplier | Purity | Price (50 mg) | Catalog Number |
---|---|---|---|
Sigma-Aldrich | ≥97% | $85.40 | 01387 |
TargetMol | 95% | $66.00 | T6250 |
Santa Cruz Biotechnology | 98% | $98.00 | sc-210767 |
Current Research Directions
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